1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-
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Overview
Description
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is an organic compound with a complex structure that includes a cyclohexanedione core and a dimethylamino-propenylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- typically involves the following steps:
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Formation of the Cyclohexanedione Core: : The cyclohexanedione core can be synthesized through the hydrogenation of resorcinol. This reaction is typically carried out under high pressure with a suitable catalyst such as palladium on carbon.
C6H4(OH)2+H2→C6H8O2
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Introduction of the Dimethylamino-Propenylidene Group: : The next step involves the condensation of the cyclohexanedione with a dimethylamino-propenylidene precursor. This reaction is usually performed under basic conditions, using a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the dimethylamino-propenylidene group can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: The parent compound without the dimethylamino-propenylidene group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent in organic synthesis.
Cyclohexane-1,3-dione Oxime Ethers: Used as herbicides.
Uniqueness
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is unique due to the presence of the dimethylamino-propenylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
112338-04-2 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[3-(dimethylamino)prop-2-enylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-4-5-9-10(13)6-3-7-11(9)14/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
NTATWNGYBCNGDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=C1C(=O)CCCC1=O |
Origin of Product |
United States |
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